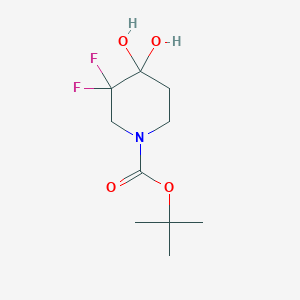

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate

Overview

Description

“tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1067914-83-3 . It has a molecular weight of 253.25 . The IUPAC name for this compound is tert-butyl 3,3-difluoro-4,4-dihydroxy-1-piperidinecarboxylate . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17F2NO4/c1-8(2,3)17-7(14)13-5-4-10(15,16)9(11,12)6-13/h15-16H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 253.25 . The IUPAC name for this compound is tert-butyl 3,3-difluoro-4,4-dihydroxy-1-piperidinecarboxylate . The InChI code for this compound is 1S/C10H17F2NO4/c1-8(2,3)17-7(14)13-5-4-10(15,16)9(11,12)6-13/h15-16H,4-6H2,1-3H3 .Scientific Research Applications

Stereoselective Syntheses

Researchers have demonstrated the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, highlighting the versatility of tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate derivatives in achieving high yields of cis and trans isomers through the Mitsunobu reaction and alkaline hydrolysis, contributing to the field of asymmetric synthesis and chiral chemistry (Boev et al., 2015).

Novel Scaffolds for Medicinal Chemistry

The compound has been used in the synthesis of pipecolic acid derivatives, showcasing the role of the vinylfluoro group as an acetonyl cation equivalent. This highlights its application in creating new scaffolds for drug development, especially in the context of synthesizing novel compounds with potential medicinal properties (Purkayastha et al., 2010).

Intermediate for Synthesis

The this compound has been utilized as an important intermediate in the synthesis of complex organic molecules. An efficient synthesis approach was proposed for the production of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550 (Chen Xin-zhi, 2011).

Advanced Organic Synthesis Techniques

Research also encompasses the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening, serving as a new scaffold for preparing substituted piperidines. This illustrates the compound's role in facilitating novel organic synthesis methodologies for generating structurally diverse chemical entities (Harmsen et al., 2011).

Fluorinated Derivatives for Fluorous Synthesis

The tert-butyl group, and specifically its fluorinated analogues, have been explored for their potential as novel protecting groups in fluorous synthesis, a technique that leverages the unique phase-separability of fluorous compounds to streamline synthetic procedures and purification steps. This demonstrates the compound's contribution to the development of more efficient and environmentally friendly chemical synthesis approaches (Pardo et al., 2001).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(14)13-5-4-10(15,16)9(11,12)6-13/h15-16H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMVRTXKYXMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725537 | |

| Record name | tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067914-83-3 | |

| Record name | tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-3,3-difluoro-4,4-dihydroxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)

![[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1525647.png)

![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525651.png)

![[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525652.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525657.png)

![1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1525661.png)